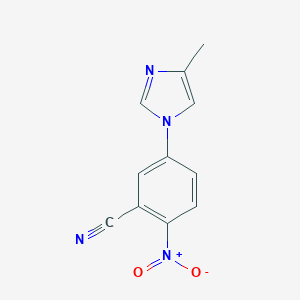
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is still under investigation. However, it has been suggested that the compound may act as a DNA intercalator and inhibit the activity of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent cytotoxic effects on cancer cells and induces cell death through apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its high cost and limited availability may pose a challenge for some research groups.
Future Directions
There are several future directions for the research on 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene. These include:
1. Further investigation of the mechanism of action of the compound to better understand its potential applications in medicinal chemistry.
2. Development of novel materials using this compound as a building block.
3. Exploration of the compound's potential as a probe for the detection of various analytes in analytical chemistry.
4. Investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
5. Development of more cost-effective and scalable synthesis methods for the compound to increase its availability for research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve maximum yield and purity, and its mechanism of action is still under investigation. Further research is required to fully understand the biochemical and physiological effects of the compound and to explore its potential applications in medicinal chemistry, material science, and analytical chemistry.
Synthesis Methods
The synthesis of 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene involves the reaction between 4-nitrobenzaldehyde and 4-methylimidazole in the presence of a suitable base and solvent. This method has been optimized to achieve maximum yield and purity of the compound.
Scientific Research Applications
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, it has been used as a probe for the detection of various analytes.
properties
CAS RN |
159686-96-1 |
|---|---|
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-(4-methylimidazol-1-yl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N4O2/c1-8-6-14(7-13-8)10-2-3-11(15(16)17)9(4-10)5-12/h2-4,6-7H,1H3 |
InChI Key |
IVJGYDSAKLVGDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
synonyms |
5-(4-Methyl-1H-iMidazol-1-yl)-2-nitrobenzonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)










